

Application Notes and Protocols for Octanal in Enzymatic Reactions

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Compound of Interest

Compound Name: Octanal

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These notes provide a comprehensive overview of **octanal** as a substrate in key enzymatic reactions. Detailed protocols for activity assays and quantitative data are presented to facilitate research and development in areas such as drug metabolism, toxicology, and biocatalysis.

Introduction to Octanal

Octanal ($\text{CH}_3(\text{CH}_2)_6\text{CHO}$), also known as caprylic aldehyde, is a saturated fatty aldehyde. It is a naturally occurring compound found in citrus oils and is used as a fragrant in perfumes and a flavoring agent in the food industry. In biological systems, **octanal** is an important intermediate in the metabolism of fatty acids and xenobiotics. Understanding its enzymatic transformations is crucial for toxicology, drug development, and the study of metabolic pathways. The primary enzymatic reactions involving **octanal** are oxidation to octanoic acid, reduction to 1-octanol, and its formation from precursors like octanoic acid or 1-octanol.

Enzymatic Oxidation of Octanal

The oxidation of **octanal** to its corresponding carboxylic acid, octanoic acid, is a critical detoxification pathway. This reaction is primarily catalyzed by two major enzyme superfamilies: Aldehyde Dehydrogenases (ALDHs) and Cytochrome P450 (CYP) enzymes.

Aldehyde Dehydrogenases (ALDHs)

ALDHs are a group of NAD(P)⁺-dependent enzymes that efficiently catalyze the irreversible oxidation of a wide range of endogenous and exogenous aldehydes.[1] Several ALDH isoforms can metabolize **octanal**, with varying efficiencies. An increase in the chain length of aliphatic aldehydes has been shown to significantly decrease the K_m value for ALDH1 isozymes, indicating a higher affinity for longer-chain aldehydes like **octanal**. [2]

Cytochrome P450 (CYP) Enzymes

CYP enzymes, a versatile family of heme-containing monooxygenases, are central to the metabolism of a vast array of xenobiotics and endogenous compounds.[3] Certain CYP isoforms can oxidize aldehydes to carboxylic acids.[4] This pathway is particularly relevant in tissues with high CYP expression, such as the liver.

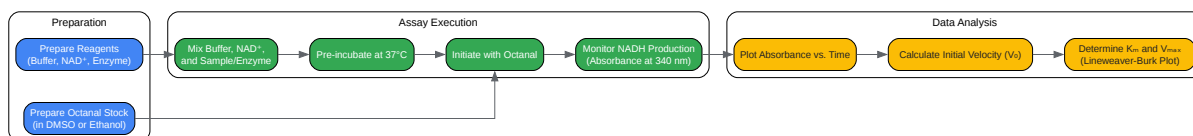
Quantitative Data: Enzymatic Oxidation of Octanal

The following table summarizes the kinetic parameters for various enzymes that catalyze the oxidation of **octanal** and related aldehydes.

Enzyme	Substrate	K_m (μM)	V_{max} or k_{cat} ¹	Catalytic Efficiency (k_{cat}/K_m) ($M^{-1}s^{-1}$)	Source(s)
AldC (Pseudomonas syringae)	Octanal	1.2 ± 0.2	1.8 ± 0.02 (k_{cat} , s^{-1})	1.5×10^6	[5]
Human ALDH1A1	Decanal (similar chain)	0.0029 ± 0.0004	N/A	N/A	
Human ALDH2	Decanal (similar chain)	0.022 ± 0.003	N/A	N/A	
Human ALDH9A1	Hexanal (similar chain)	20 ± 2	1.1 ± 0.1 (nmol/s/mg)	N/A	
Mouse CYP2c29	9-Anthraldehyd e ²	0.7 - 0.9	7.4 min^{-1} (k_{cat})	$\sim 1.5 \times 10^5$	
Human CYP3A4	9-Anthraldehyd e ²	15 (S_{50}) ³	7.6 min^{-1} (k_{cat})	$\sim 8.4 \times 10^3$	

¹ V_{max} is often reported in units of rate (e.g., nmol/min/mg protein), while k_{cat} (turnover number) is in units of s^{-1} or min^{-1} . Direct comparison requires knowledge of enzyme concentration. ² 9-Anthraldehyde is a bulky aromatic aldehyde used as a model substrate for P450-mediated aldehyde oxidation. ³ S_{50} is the substrate concentration at half-maximal velocity for enzymes showing cooperative kinetics.

Experimental Workflow: ALDH Activity Assay



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Caption: Workflow for determining ALDH activity with **octanal**.

Protocol: Spectrophotometric Assay for ALDH Activity with Octanal

This protocol measures ALDH activity by monitoring the increase in absorbance at 340 nm resulting from the reduction of NAD⁺ to NADH.

Materials:

- Purified ALDH enzyme or cell/tissue lysate
- **Octanal** (≥98% purity)
- Dimethyl sulfoxide (DMSO) or Ethanol (for substrate stock)
- NAD⁺ (Nicotinamide adenine dinucleotide)
- Sodium pyrophosphate buffer (50 mM, pH 8.0-9.0)
- UV-transparent 96-well plate or cuvettes
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Preparation of Reagents:
 - Assay Buffer: Prepare 50 mM sodium pyrophosphate buffer and adjust the pH to the desired value (e.g., 8.5).
 - NAD⁺ Stock Solution: Prepare a 20 mM NAD⁺ stock solution in the assay buffer. Store on ice.
 - **Octanal** Stock Solution: Due to its low aqueous solubility, prepare a 100 mM stock solution of **octanal** in DMSO or ethanol.
 - Enzyme Solution: Dilute the purified enzyme or lysate to the desired concentration in ice-cold assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.
- Assay Setup (per well/cuvette for a 1 mL final volume):
 - Add 900 μ L of Assay Buffer to the cuvette/well.
 - Add 50 μ L of 20 mM NAD⁺ stock solution (final concentration: 1 mM).
 - Add 10-40 μ L of the enzyme solution.
 - Mix gently and pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
- Reaction Initiation and Measurement:
 - Initiate the reaction by adding 10 μ L of a dilution of the **octanal** stock solution. For K_m determination, vary the final **octanal** concentration (e.g., 1 μ M to 500 μ M).
 - Immediately start monitoring the increase in absorbance at 340 nm continuously for 5-10 minutes.
 - Run a blank control without the enzyme or without the substrate to measure any non-enzymatic NADH production or background absorbance change.
- Data Analysis:

- Calculate the initial reaction velocity (V_0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ϵ for NADH at 340 nm is $6220 \text{ M}^{-1}\text{cm}^{-1}$).
- Plot the reaction velocities against the corresponding **octanal** concentrations.
- Determine the kinetic parameters K_m and V_{max} by fitting the data to the Michaelis-Menten equation or by using a linearized plot such as the Lineweaver-Burk plot.

Enzymatic Reduction of Octanal

The reduction of **octanal** to 1-octanol is a reversible reaction catalyzed by Alcohol Dehydrogenases (ADHs) and members of the aldo-keto reductase (AKR) superfamily. This process is crucial in metabolic pathways where aldehydes need to be converted back to alcohols.

Alcohol Dehydrogenases (ADHs)

ADHs are a class of zinc-containing enzymes that facilitate the interconversion between alcohols and aldehydes/ketones. The reaction direction (oxidation or reduction) depends on the cellular concentrations of substrates and the NAD^+/NADH ratio. For **octanal** reduction, NADH serves as the hydride donor.

Aldo-Keto Reductases (AKRs)

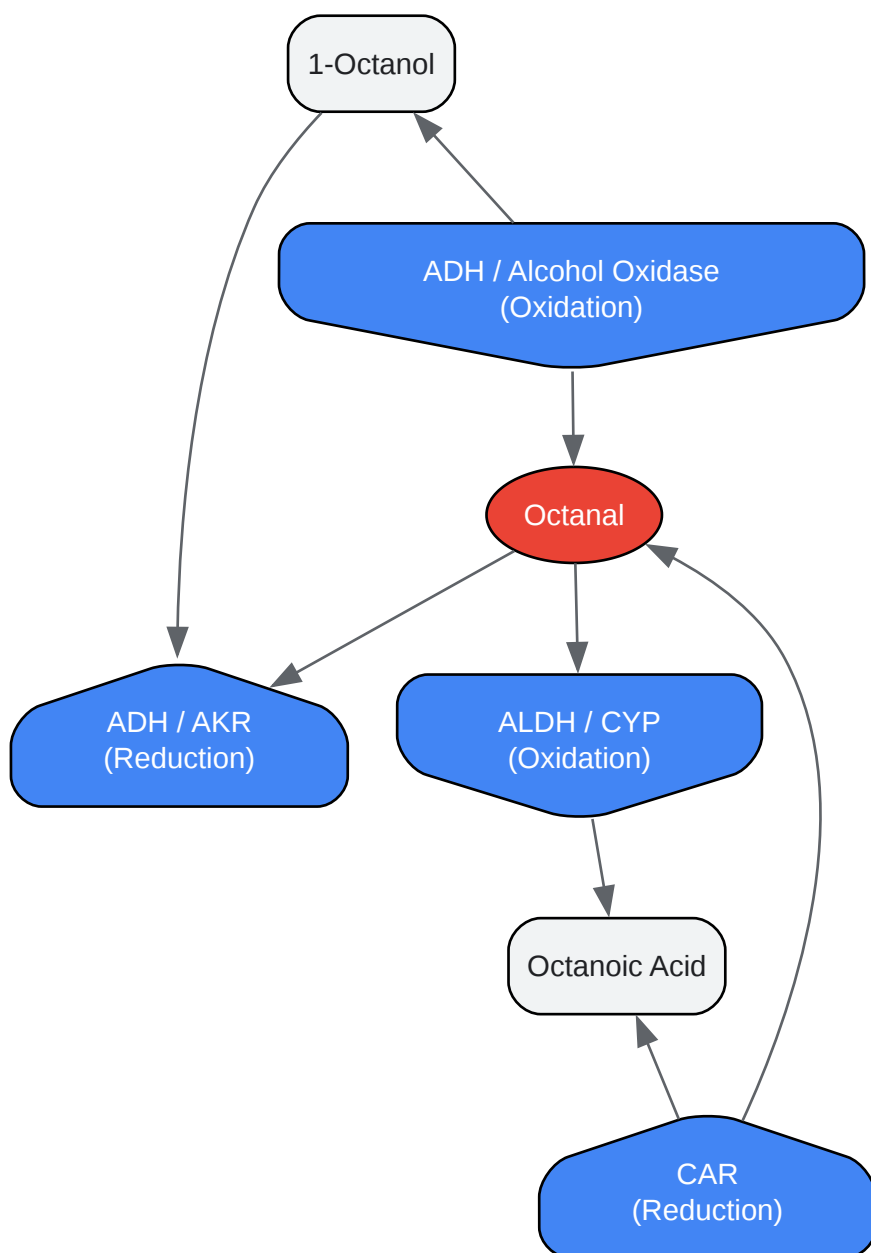
AKRs are a large superfamily of NAD(P)H-dependent oxidoreductases that reduce a wide variety of aldehydes and ketones. Many AKRs show high efficiency for the reduction of medium- to long-chain aliphatic aldehydes.

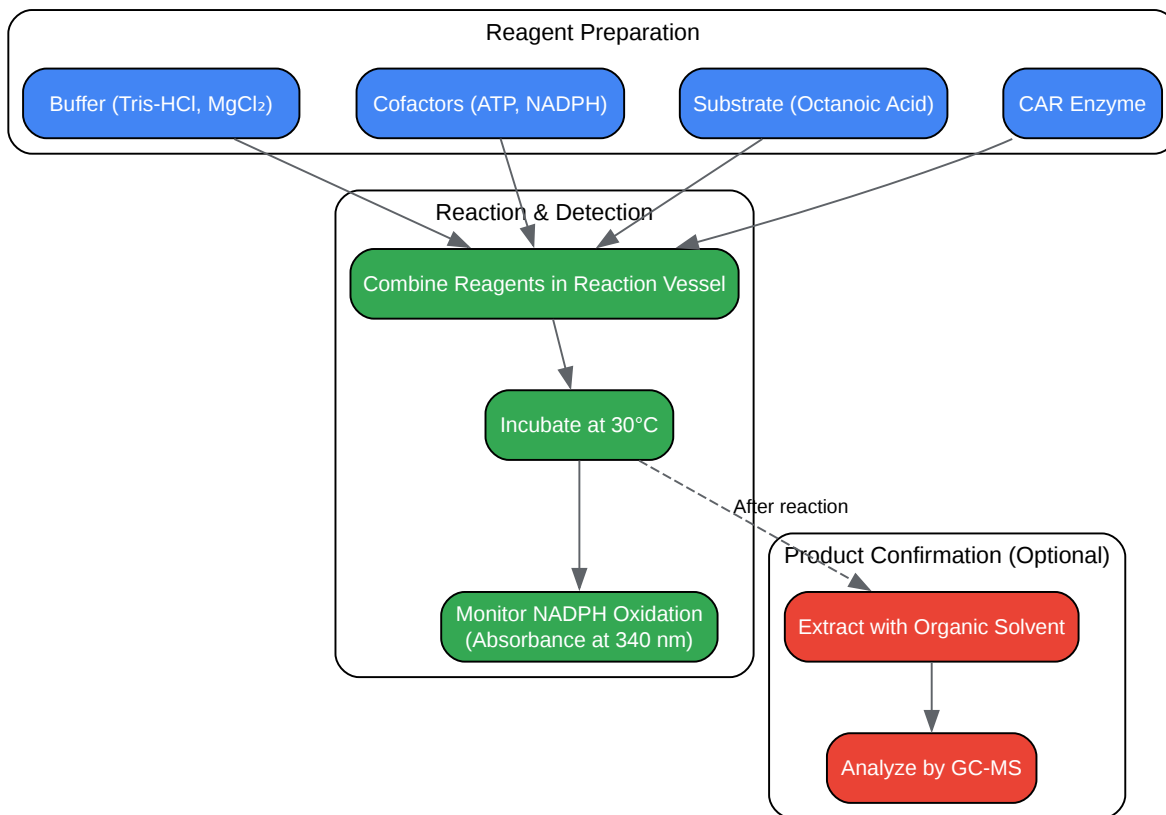
Quantitative Data: Enzymatic Reduction of Octanal

Enzyme	Substrate	K _m (μM)	V _{max} or k _{cat} ¹	Catalytic Efficiency (k _{cat} /K _m) (M ⁻¹ s ⁻¹)	Source(s)
Human Aldose Reductase (AKR)	Hexanal	26	4.6 (μmol/min/mg)	N/A	
Human Aldose Reductase (AKR)	trans-2-Octenal	13	4.2 (μmol/min/mg)	N/A	
Neurospora crassa CAR (R-domain only)	Octanal	N/A	0.11 (μmol/min/mg)	N/A	

¹ V_{max} is often reported in units of rate (e.g., nmol/min/mg protein), while k_{cat} (turnover number) is in units of s⁻¹ or min⁻¹.

Signaling Pathway: Octanal Metabolism





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